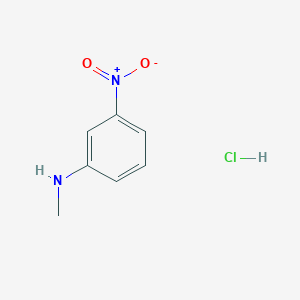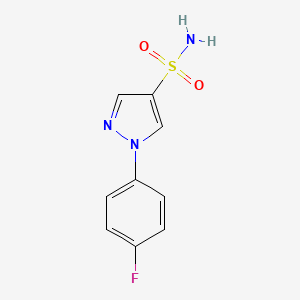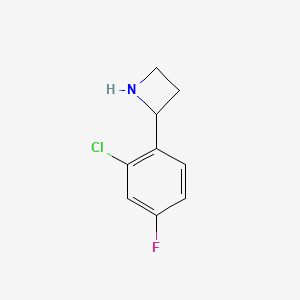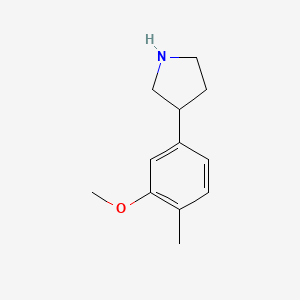
5-Acetylpyridine-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C7H6ClNO3S It is a derivative of pyridine, characterized by the presence of an acetyl group at the 5-position and a sulfonyl chloride group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-acetylpyridine. One common method includes the reaction of 5-acetylpyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
5-Acetylpyridine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 5-acetylpyridine-3-sulfonamide using reducing agents like sodium borohydride.
Oxidation Reactions: Although less common, the acetyl group can be oxidized under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
科学的研究の応用
5-Acetylpyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It serves as a tool for modifying biomolecules, aiding in the study of biological pathways and mechanisms.
Industrial Applications: Used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 5-Acetylpyridine-3-sulfonyl chloride largely depends on its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions can modify the activity of enzymes or receptors, thereby influencing biological pathways.
類似化合物との比較
Similar Compounds
5-Acetylpyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
5-Acetylpyridine-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride.
5-Acetylpyridine: Lacks the sulfonyl chloride group, making it less reactive.
Uniqueness
5-Acetylpyridine-3-sulfonyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and specificity. The presence of both an acetyl group and a sulfonyl chloride group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
特性
分子式 |
C7H6ClNO3S |
|---|---|
分子量 |
219.65 g/mol |
IUPAC名 |
5-acetylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO3S/c1-5(10)6-2-7(4-9-3-6)13(8,11)12/h2-4H,1H3 |
InChIキー |
XIABGRWYRJKXSX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CN=C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


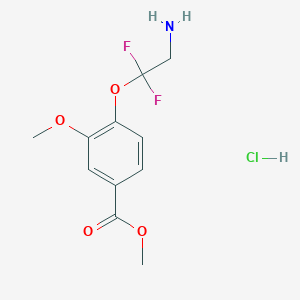
![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)
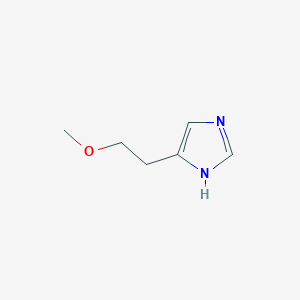
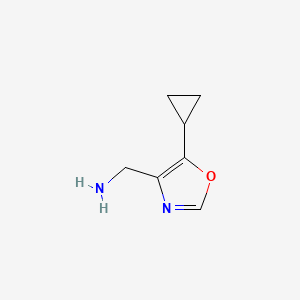
![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)


